molecular formula C22H20N6O6 B12169094 N'~1~,N'~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

N'~1~,N'~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

Cat. No.: B12169094
M. Wt: 464.4 g/mol
InChI Key: JOKIXIAXKKCCLU-UHFFFAOYSA-N
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Description

N'~1~,N'~4~-Bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a bis-hydrazide derivative featuring two 5-methoxy-substituted isatin (indole-2,3-dione) moieties linked via a butanedihydrazide spacer. The (3Z) configuration indicates the syn orientation of the hydrazone double bond relative to the indole ring. This compound belongs to a class of isatin-based hydrazones, which are widely studied for their antimicrobial, antitumor, and corrosion inhibition properties .

Properties

Molecular Formula

C22H20N6O6

Molecular Weight

464.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]butanediamide

InChI

InChI=1S/C22H20N6O6/c1-33-11-3-5-15-13(9-11)19(21(31)23-15)27-25-17(29)7-8-18(30)26-28-20-14-10-12(34-2)4-6-16(14)24-22(20)32/h3-6,9-10,23-24,31-32H,7-8H2,1-2H3

InChI Key

JOKIXIAXKKCCLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of 5-methoxy-2-oxoindoline-3-carbaldehyde with butanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features :

  • Butanedihydrazide Linker : A four-carbon chain provides moderate flexibility, balancing molecular rigidity and conformational adaptability for target binding .
  • Hydrazone Bonds : The (3Z) configuration stabilizes the planar geometry, facilitating π-π stacking and hydrogen bonding in crystal lattices or biological interactions .

Physical Properties : Based on similar compounds (e.g., 5e in and j in ), the target compound is expected to exhibit:

  • Melting Point : >300°C (common for rigid, conjugated hydrazones) .
  • Spectroscopic Data :
    • IR : Peaks at ~1669 cm⁻¹ (C=O amide), ~1616 cm⁻¹ (C=N), and ~3224 cm⁻¹ (NH) .
    • NMR : Aromatic protons in the δ 7.3–8.7 ppm range and NH signals near δ 10.9 ppm .

Comparison with Similar Compounds

Substituent Effects on the Isatin Ring

Variations in substituents significantly influence physicochemical and biological properties:

Compound Name Substituent(s) Melting Point (°C) Key Bioactivity Reference ID
N'~1~,N'~4~-Bis[(3Z)-5-Methoxy-...butanedihydrazide (Target) 5-OCH₃ >300* Antimicrobial (inferred)
N′-[(3Z)-5-Chloro-1-(4-fluorobenzyl)-...carbohydrazide (5) 5-Cl, 4-F-Bn >300 Antimicrobial
N′-[(3Z)-5-Fluoro-2-oxo-...carbohydrazide (5d) 5-F >300 Antitubercular
N′-[(3Z)-1-Benzyl-5-methoxy-...carbohydrazide (5n) 5-OCH₃, 1-Bn 249–285 Not reported

Observations :

  • Methoxy vs. Halogen Substituents : The 5-methoxy group in the target compound likely improves solubility and electronic effects compared to halogenated analogs (e.g., 5-Cl or 5-F), which may enhance membrane permeability but reduce metabolic stability .

Linker Length and Flexibility

The butanedihydrazide linker (four carbons) contrasts with shorter or longer spacers in analogs:

Compound Name Linker Length Key Property Reference ID
N'~1~,N'~3~-Bis[(3Z)-2-oxo...malonohydrazide 3 carbons Higher rigidity
Target Compound 4 carbons Moderate flexibility
N'~1~-[(3E)-5-Methoxy...decanedihydrazide () 10 carbons Enhanced flexibility, lower melting point (266–268°C)

Impact :

  • Longer linkers (e.g., decanedihydrazide) may lower thermal stability (melting point ~266°C vs. >300°C for the target) but improve solubility in non-polar environments .

Stereochemical Considerations

The (3Z) configuration in the target compound is conserved across most analogs, but mixed E/Z configurations (e.g., ) introduce steric and electronic variations:

  • Pure (3Z) Isomers : Planar geometry promotes stacking interactions in crystal structures and enhances antimicrobial activity by aligning with bacterial enzyme active sites .
  • E/Z Mixtures : May reduce crystallinity and bioactivity due to conformational heterogeneity .

Antimicrobial Activity

The target compound’s 5-methoxy groups are less electronegative than halogens but may reduce off-target effects. For example:

  • Halogenated Analogs : 5-Cl and 5-F derivatives () show potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) but higher cytotoxicity .
  • Methoxy Derivatives : Expected to exhibit moderate antimicrobial activity with improved safety profiles, as seen in related isatin-indole conjugates .

Antitubercular Potential

Compounds like N′-[(3Z)-5-Fluoro-2-oxo...carbohydrazide (5d) inhibit Mycobacterium tuberculosis (MIC: 10–20 µg/mL) by targeting enoyl-ACP reductase . The target compound’s methoxy groups may modulate lipid bilayer penetration, though direct data are needed.

Corrosion Inhibition

The target compound’s conjugated system could enhance this property .

Biological Activity

N'~1~,N'~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a complex organic compound notable for its potential biological activities. Its structure features two indole derivatives linked by a butanedihydrazide chain, which contributes to its unique chemical properties and biological functions.

  • Molecular Formula : C28H32N6O6
  • Molecular Weight : 548.6 g/mol
  • Structural Features : The compound includes methoxy and hydrazide functional groups, which are significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Research indicates that the compound exhibits various biological activities due to its structural characteristics. The presence of functional groups allows it to interact with biological molecules, potentially leading to effects such as:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anticancer Properties : Some indole derivatives are known for their cytotoxic effects on cancer cells, indicating that this compound may possess similar properties.

Anticancer Activity

A study investigated the anticancer potential of related indole derivatives, highlighting their ability to induce apoptosis in various cancer cell lines. This compound could exhibit similar mechanisms due to its structural resemblance to these compounds.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of indole derivatives. Research has shown that certain derivatives can inhibit bacterial growth. The hydrazide moiety in this compound may enhance its interaction with microbial targets.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureKey Features
N'~1~,N'~10~-bis[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol]isophthalohydrazideC24H14N8O8Contains nitro groups; potential for enhanced reactivity.
N'-[(3Z)-1-Benzyl-6-methoxy-2-oxo-1,2-dihydro-3H-indol]benzohydrazideC23H19N3O3Benzyl substitution increases lipophilicity; may alter bioavailability.
N'-[(3Z)-5-methyl -2 -oxo -1 , 2 -dihydro -3 H -indol - 3 -ylidene]hydrazinecarboxamideC18H18N4O2Methyl group alters electronic properties; different biological profile expected.

The unique combination of the butanedihydrazide linker and specific substituents on the indole moieties distinguishes this compound from others in terms of potential biological activities.

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